molecular formula C12H19N3O2 B4286063 N-(3-methoxypropyl)-N'-[1-(2-pyridinyl)ethyl]urea

N-(3-methoxypropyl)-N'-[1-(2-pyridinyl)ethyl]urea

Cat. No. B4286063
M. Wt: 237.30 g/mol
InChI Key: LSFUXXBMEUMKGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxypropyl)-N'-[1-(2-pyridinyl)ethyl]urea, also known as MPPE, is a synthetic compound that has been developed for scientific research purposes. This compound has been found to have potential applications in the fields of biochemistry, pharmacology, and molecular biology.

Scientific Research Applications

N-(3-methoxypropyl)-N'-[1-(2-pyridinyl)ethyl]urea has a wide range of potential scientific research applications. It has been found to have anti-inflammatory properties and has been used in the study of inflammatory diseases such as arthritis. N-(3-methoxypropyl)-N'-[1-(2-pyridinyl)ethyl]urea has also been shown to have antitumor activity and has been used in cancer research. Additionally, N-(3-methoxypropyl)-N'-[1-(2-pyridinyl)ethyl]urea has been used in the study of neurotransmitter receptors and has been found to modulate the activity of these receptors.

Mechanism of Action

The exact mechanism of action of N-(3-methoxypropyl)-N'-[1-(2-pyridinyl)ethyl]urea is not fully understood. However, it is believed to work by modulating the activity of certain enzymes and receptors in the body. N-(3-methoxypropyl)-N'-[1-(2-pyridinyl)ethyl]urea has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been found to modulate the activity of GABA(A) receptors, which are involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-N'-[1-(2-pyridinyl)ethyl]urea has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and has been found to inhibit the growth of cancer cells in vitro. Additionally, N-(3-methoxypropyl)-N'-[1-(2-pyridinyl)ethyl]urea has been shown to modulate the activity of neurotransmitter receptors in the brain, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-methoxypropyl)-N'-[1-(2-pyridinyl)ethyl]urea in lab experiments is its specificity. N-(3-methoxypropyl)-N'-[1-(2-pyridinyl)ethyl]urea has been found to have a high degree of selectivity for certain enzymes and receptors, which makes it useful for studying specific biological pathways. However, one of the limitations of using N-(3-methoxypropyl)-N'-[1-(2-pyridinyl)ethyl]urea is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research involving N-(3-methoxypropyl)-N'-[1-(2-pyridinyl)ethyl]urea. One area of interest is the development of N-(3-methoxypropyl)-N'-[1-(2-pyridinyl)ethyl]urea derivatives that may have improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of N-(3-methoxypropyl)-N'-[1-(2-pyridinyl)ethyl]urea and its potential therapeutic applications. Finally, N-(3-methoxypropyl)-N'-[1-(2-pyridinyl)ethyl]urea may have applications in the development of new drugs for the treatment of inflammatory diseases, cancer, and neurological disorders.

properties

IUPAC Name

1-(3-methoxypropyl)-3-(1-pyridin-2-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-10(11-6-3-4-7-13-11)15-12(16)14-8-5-9-17-2/h3-4,6-7,10H,5,8-9H2,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFUXXBMEUMKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NC(=O)NCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxypropyl)-3-[1-(pyridin-2-yl)ethyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.